N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide
CAS No.: 892416-58-9
Cat. No.: VC8309764
Molecular Formula: C19H16N6OS3
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892416-58-9 |
|---|---|
| Molecular Formula | C19H16N6OS3 |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N6OS3/c1-11-17(29-18(20-11)13-6-4-3-5-7-13)14-8-9-16(24-23-14)27-10-15(26)21-19-25-22-12(2)28-19/h3-9H,10H2,1-2H3,(H,21,25,26) |
| Standard InChI Key | ZXJBVFISWFPADP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=NN=C(S4)C |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=NN=C(S4)C |
Introduction
Chemical Identity and Structural Characteristics
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide (PubChem CID: 20900553) is a multi-heterocyclic compound with a molecular formula of and a molecular weight of 440.6 g/mol . Its IUPAC name reflects the presence of a thiadiazole core linked to a pyridazine-thiazole scaffold via a sulfanyl-acetamide bridge . The compound’s structural complexity is further illustrated by its SMILES notation:
.
Key Structural Features:
-
Thiadiazole moiety: A 1,3,4-thiadiazole ring substituted with a methyl group at position 5.
-
Pyridazine-thiazole system: A pyridazine ring (six-membered di-azine) fused to a 4-methyl-2-phenylthiazole group.
-
Sulfanyl-acetamide linker: A flexible chain connecting the thiadiazole and pyridazine-thiazole units, enabling conformational adaptability.
The three-dimensional conformation, as modeled in PubChem’s interactive structure, reveals planar heterocyclic systems with dihedral angles favoring π-π stacking interactions .
Synthesis and Characterization
The synthesis of this compound involves a multi-step protocol typical of thiadiazole derivatives.
Synthetic Pathway:
-
Formation of the thiazole-pyridazine core: Condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with hydrazine yields the pyridazine intermediate.
-
Sulfanylation: Reaction of the pyridazine intermediate with mercaptoacetic acid introduces the sulfanyl group.
-
Coupling with thiadiazole: The final step involves amide bond formation between the sulfanyl-acetic acid derivative and 5-methyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions:
-
Solvents: Ethanol or dimethylformamide (DMF) under reflux.
-
Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) for amide coupling.
-
Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane).
Characterization Data:
| Technique | Key Findings | Source |
|---|---|---|
| NMR | δ 2.45 (s, 3H, CH₃), δ 7.30–7.50 (m, 5H, Ar-H) | |
| IR | 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S) | |
| HPLC | Purity >98% (C18 column, acetonitrile/water) |
Chemical Reactivity and Stability
The compound exhibits reactivity at multiple sites:
-
Thiadiazole ring: Susceptible to nucleophilic attack at the sulfur atom, enabling functionalization.
-
Pyridazine nitrogen: Participates in hydrogen bonding with biological targets.
-
Sulfanyl linker: Oxidation-prone, forming sulfoxide or sulfone derivatives under aerobic conditions.
Stability Profile:
-
Thermal stability: Decomposes above 250°C (DSC data).
-
Photostability: Degrades under UV light (λ = 254 nm), necessitating storage in amber vials.
Biological Activity and Mechanism
Preliminary studies highlight its potential as a dual kinase inhibitor, targeting both EGFR and VEGFR2 pathways.
Pharmacological Findings:
| Assay Type | Result (IC₅₀) | Reference |
|---|---|---|
| EGFR inhibition | 0.78 ± 0.12 µM | |
| Antiproliferative | 2.5 µM (MCF-7 cells) | |
| Antimicrobial | MIC = 16 µg/mL (E. coli) |
Proposed Mechanism:
The thiadiazole and thiazole moieties chelate ATP-binding sites in kinases, while the pyridazine system stabilizes hydrophobic interactions. Molecular docking simulations suggest a binding affinity () of 8.9 nM for EGFR.
Applications in Medicinal Chemistry
This compound’s multi-target profile positions it as a lead candidate for:
-
Oncology: Potent activity against breast (MCF-7) and lung (A549) cancer cell lines.
-
Infectious diseases: Broad-spectrum activity against Gram-negative pathogens.
-
Inflammation: Suppression of NF-κB signaling in murine macrophages (IC₅₀ = 1.2 µM).
Comparative Analysis with Analogues:
| Compound | EGFR IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Target compound | 0.78 | 0.12 |
| Erlotinib | 0.02 | 0.85 |
| Gefitinib | 0.03 | 0.72 |
While less potent than clinical kinase inhibitors, its improved selectivity and synthetic accessibility warrant further optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume